2-Amino-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Amino-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Degradation Products of Nitisinone
- Context : Nitisinone (NTBC) is a synthetically produced triketone herbicide, initially intended for use as a plant protection agent but later used medically to treat hepatorenal tyrosinemia.
- Relevance of ATFA : During the study of the stability and degradation pathways of NTBC, ATFA was identified as a major degradation product. The stability of NTBC increases with the increasing pH of the solution, and ATFA shows considerable stability under studied conditions.
- Application : Understanding the degradation process of NTBC, and hence the formation of ATFA, is crucial for comprehending the potential risks and benefits associated with its medical use (Barchańska et al., 2019).
2. Studies on Substituted Benzoic Acids
- Context : The study of substituted benzoic acids, including ATFA, provides insights into their metabolic fate and pharmacokinetics.
- Relevance of ATFA : This research helps in understanding how the body metabolizes compounds like ATFA, which is crucial in drug development and toxicity studies.
- Application : The properties of ATFA, as a substituted benzoic acid, can be used to predict its behavior in biological systems and its interaction with drug-metabolizing enzymes (Ghauri et al., 1992).
3. Novel Fluorescence Probes
- Context : The development of novel fluorescence probes for detecting reactive oxygen species is crucial in biological and chemical research.
- Relevance of ATFA : The study of such probes may involve derivatives or analogs of ATFA to understand its interaction with reactive oxygen species.
- Application : This has implications in studying cellular mechanisms and oxidative stress-related processes in living organisms (Setsukinai et al., 2003).
4. Resorbable Polymeric Systems
- Context : The development of resorbable polymeric systems with antithrombogenic activity is significant in medical applications like vascular grafts.
- Relevance of ATFA : Derivatives of ATFA could be incorporated into these systems for their antithrombogenic properties.
- Application : The use of such systems could significantly improve the outcomes of vascular surgeries and reduce the risk of thrombosis (Rodri´guez et al., 1999).
5. Enantioselective Synthesis
- Context : Enantioselective synthesis is a critical aspect of developing pharmaceuticals and bioactive compounds.
- Relevance of ATFA : Methods developed for the enantioselective synthesis of compounds related to ATFA can be applied in the synthesis of bioactive molecules.
- Application : This area of research is vital for creating more effective and safe pharmaceuticals (Jiang et al., 2003).
Mechanism of Action
Target of Action
It is known that the compound can interact with various biological systems, potentially influencing the function of cells .
Mode of Action
It is known to act as a proton donor in the reaction between carboxylic acids and amines . This reaction is facilitated by the presence of a base, pyridine, and results in the formation of an amide bond . This is a pivotal step in the synthesis of various pharmaceuticals and organic compounds .
Biochemical Pathways
Its role as a proton donor in the reaction between carboxylic acids and amines suggests that it may influence pathways involving these compounds .
Result of Action
Its role in the formation of amide bonds suggests that it may influence the structure and function of proteins and other macromolecules .
Action Environment
It is known that the compound is a solid that readily dissolves in water, ethanol, and other polar solvents , suggesting that its action may be influenced by the solvent environment.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLZJODEOHALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193191 | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-13-1 | |
Record name | 2-Amino-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-(trifluoromethyl)benzoic acid in the analysis of Teriflunomide?
A1: this compound serves as an internal standard in the HPLC-MS/MS method developed for analyzing Teriflunomide and its metabolite in human plasma and urine []. Internal standards are crucial for accurate quantification in analytical chemistry as they help correct for variations during sample preparation and analysis.
Q2: Could you elaborate on the analytical technique mentioned in the paper and its advantages for this specific analysis?
A2: The research utilized a technique called High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) []. This method is highly sensitive and specific, making it ideal for quantifying drugs and metabolites in complex biological samples like plasma and urine. The use of tandem mass spectrometry allows for the selection and detection of specific ion transitions, minimizing interference from other components in the sample and ensuring accurate measurement of Teriflunomide and its metabolite.
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